molecular formula C21H24N2O6 B14191478 3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole CAS No. 851729-28-7

3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No.: B14191478
CAS No.: 851729-28-7
M. Wt: 400.4 g/mol
InChI Key: BITOSIHBHIWPFY-UHFFFAOYSA-N
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Description

3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrazole ring substituted with two 3,4,5-trimethoxyphenyl groups, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

851729-28-7

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C21H24N2O6/c1-24-16-7-12(8-17(25-2)20(16)28-5)14-11-15(23-22-14)13-9-18(26-3)21(29-6)19(10-13)27-4/h7-11H,1-6H3,(H,22,23)

InChI Key

BITOSIHBHIWPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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